4-Bromo-N-butyl-3-methoxybenzamide
Overview
Description
4-Bromo-N-butyl-3-methoxybenzamide is an organic compound with the molecular formula C12H16BrNO2. It is characterized by a bromine atom, a butyl group, and a methoxy group attached to a benzamide core. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-butyl-3-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzamide, undergoes bromination to introduce the bromine atom at the 4-position.
Butylation: The brominated compound is then treated with butylamine to introduce the butyl group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-butyl-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced benzamide derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N-butyl-3-methoxybenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand molecular interactions and pathways.
Industry: The compound is used in materials science for the development of innovative materials with unique properties.
Mechanism of Action
The mechanism by which 4-Bromo-N-butyl-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Bromo-N-butyl-3-methoxybenzamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzamide derivatives with different substituents (e.g., 4-chloro-N-butyl-3-methoxybenzamide, 4-iodo-N-butyl-3-methoxybenzamide).
Uniqueness: The presence of the bromine atom in this compound imparts unique chemical and biological properties compared to its chloro- and iodo-substituted counterparts.
Properties
IUPAC Name |
4-bromo-N-butyl-3-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-4-7-14-12(15)9-5-6-10(13)11(8-9)16-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVPFPIKPIPCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674613 | |
Record name | 4-Bromo-N-butyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-09-0 | |
Record name | 4-Bromo-N-butyl-3-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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